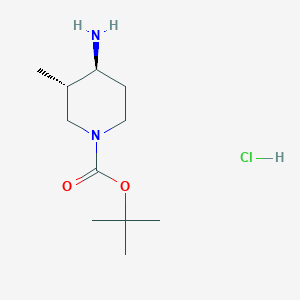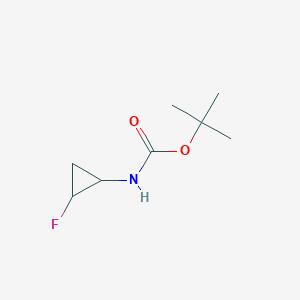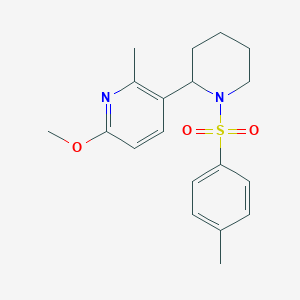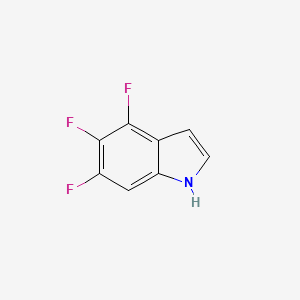
3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol is a complex organic compound featuring a trifluoromethyl group, a fluorine atom, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl bromide with 1-methyl-1H-pyrazol-5-ol under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzyl bromide
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoyl chloride
Uniqueness
Compared to similar compounds, 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which confer distinct chemical properties. These features enhance its stability, reactivity, and potential for diverse applications .
Propiedades
Fórmula molecular |
C12H10F4N2O |
|---|---|
Peso molecular |
274.21 g/mol |
Nombre IUPAC |
5-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H10F4N2O/c1-18-11(19)6-10(17-18)4-7-2-8(12(14,15)16)5-9(13)3-7/h2-3,5-6,17H,4H2,1H3 |
Clave InChI |
PKYUONDPEOYVAU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(N1)CC2=CC(=CC(=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)

![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)




![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)

